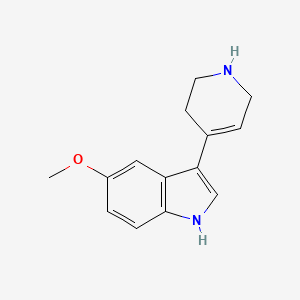

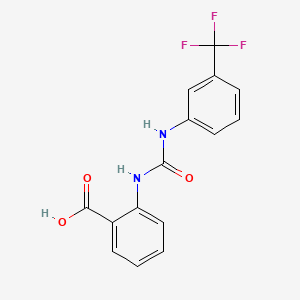

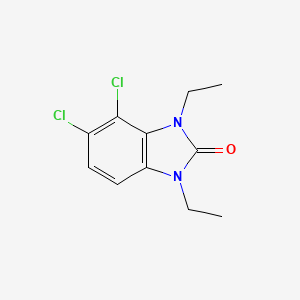

5-metoxi-3-(1,2,3,6-tetrahidropiridin-4-il)-1H-indol

Descripción general

Descripción

RU 24969 es un compuesto químico ampliamente utilizado en estudios científicos. Es un agonista selectivo de los receptores de serotonina 1A y serotonina 1B, con preferencia por este último . Este compuesto ha sido ampliamente estudiado por sus efectos sobre la neurotransmisión y el comportamiento, particularmente en el contexto de los procesos de recompensa y la adicción .

Aplicaciones Científicas De Investigación

RU 24969 has a wide range of scientific research applications, including:

Neuroscience: RU 24969 is used to study the role of serotonin receptors in neurotransmission and behavior.

Pharmacology: RU 24969 is used to investigate the pharmacological properties of serotonin receptors and their role in various physiological processes.

Behavioral Studies: RU 24969 is used in behavioral studies to assess its effects on locomotion, anxiety, and other behaviors.

Mecanismo De Acción

RU 24969 ejerce sus efectos uniéndose selectivamente y activando los receptores de serotonina 1A y serotonina 1B. Esta activación conduce a cambios en la neurotransmisión y la actividad neuronal, lo que a su vez influye en diversos procesos fisiológicos y conductuales. Se cree que los efectos del compuesto en los procesos de recompensa y la adicción están mediados por sus acciones sobre los receptores de serotonina 1B .

Análisis Bioquímico

Biochemical Properties

5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole plays a crucial role in biochemical reactions. It interacts with serotonin (5-HT) receptors, particularly the 5-HT1B receptors . These interactions are believed to inhibit the release of 5-HT from its fibers via an autoreceptor mechanism .

Cellular Effects

The effects of 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

La síntesis de RU 24969 implica varios pasos, comenzando con la preparación de la estructura del núcleo indol. La ruta sintética normalmente incluye los siguientes pasos:

Formación del núcleo indol: El núcleo indol se sintetiza mediante una síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona.

Reacciones de sustitución: El núcleo indol se somete entonces a diversas reacciones de sustitución para introducir los grupos metoxi y tetrahidropiridinil. Estas reacciones suelen implicar el uso de reactivos como el yoduro de metilo y la tetrahidropiridina.

Purificación: El producto final se purifica mediante técnicas como la recristalización o la cromatografía para obtener RU 24969 con alta pureza.

Análisis De Reacciones Químicas

RU 24969 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: RU 24969 puede oxidarse para formar diversos productos de oxidación. Los agentes oxidantes comunes utilizados en estas reacciones incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: La reducción de RU 24969 puede lograrse utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: RU 24969 puede sufrir reacciones de sustitución, particularmente en los grupos metoxi y tetrahidropiridinil.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

4. Aplicaciones en la investigación científica

RU 24969 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Neurociencia: RU 24969 se utiliza para estudiar el papel de los receptores de serotonina en la neurotransmisión y el comportamiento.

Farmacología: RU 24969 se utiliza para investigar las propiedades farmacológicas de los receptores de serotonina y su papel en diversos procesos fisiológicos.

Estudios de comportamiento: RU 24969 se utiliza en estudios de comportamiento para evaluar sus efectos sobre la locomoción, la ansiedad y otras conductas.

Comparación Con Compuestos Similares

RU 24969 es similar a otros agonistas de los receptores de serotonina, como el CP-94,253 y el 8-OH-DPAT. Es único en su selectividad por los receptores de serotonina 1B, lo que lo distingue de otros compuestos de esta clase . Compuestos similares incluyen:

CP-94,253: Un agonista selectivo del receptor de serotonina 1B.

8-OH-DPAT: Un agonista selectivo del receptor de serotonina 1A.

GR 127935: Un antagonista del receptor de serotonina 1B/1D utilizado para estudiar los efectos de RU 24969.

La selectividad única de RU 24969 por los receptores de serotonina 1B lo convierte en una herramienta valiosa para estudiar los roles específicos de estos receptores en diversos procesos fisiológicos y conductuales.

Propiedades

IUPAC Name |

5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-4,8-9,15-16H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVMLPUDAOWOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276045 | |

| Record name | 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66611-26-5 | |

| Record name | 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66611-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RU-24969 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066611265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RU-24969 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ISE72RACC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: RU 24969 acts as a potent agonist at 5-HT1B receptors. Activation of these receptors, which are often located presynaptically, leads to inhibition of neurotransmitter release, including 5-HT itself. In some cases, RU 24969 has also been shown to interact with 5-HT1A receptors, although with lower affinity. The downstream effects of RU 24969 are diverse and depend on the specific brain region and neuronal circuits involved. For example, RU 24969-induced activation of 5-HT1B receptors in the rat brain has been shown to:

- Inhibit the release of 5-HT in the cortex.

- Induce hyperlocomotion through interactions with noradrenergic and dopaminergic systems.

- Stimulate prolactin secretion.

- Enhance cocaine reinforcement.

ANone: The provided research articles do not specifically address material compatibility or stability of RU 24969 under various environmental conditions. The focus lies primarily on its pharmacological activity and receptor interactions within biological systems.

ANone: The research papers provided do not indicate any catalytic properties or applications for RU 24969. Its primary focus is its pharmacological action as a 5-HT receptor agonist.

A: Yes, computational chemistry and QSAR (quantitative structure-activity relationship) models have been used to study the structural features of RU 24969 and its analogs that influence their binding affinity and selectivity for different 5-HT receptor subtypes. These studies have provided insights into the molecular determinants of RU 24969's interactions with 5-HT receptors, highlighting the importance of factors such as volume and hydrophobicity of substituents.

A: The SAR of RU 24969 has been extensively investigated. Studies have shown that modifications to the structure of 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can have a significant impact on its activity, potency, and selectivity for different 5-HT receptor subtypes. Key findings include:

- Indole 5-substituent: The volume of the 5-substituent plays a critical role in determining affinity for 5-HT1A receptors. A volume of approximately 24 cubic angstroms is optimal for this site.

- Hydrophobicity: At the 5-HT2 site, hydrophobicity of the 5-substituent is favored, but it must be balanced with a small volume for optimal potency.

- Pyridine N-substituents: Benzyl groups at the pyridyl-1 position enhance 5-HT2 potency, while decreasing 5-HT1A potency.

- Indole 2-methyl substituent: This modification significantly reduces potency at both 5-HT1A and 5-HT2 sites, possibly due to hindrance of a coplanar ring conformation.

ANone: RU 24969 has been used in numerous in vitro and in vivo studies to investigate the role of 5-HT receptors in various physiological and behavioral processes. Here are some examples:

ANone: The provided research articles do not specifically address detailed toxicology studies or long-term safety data for RU 24969. As a research compound, its use is primarily limited to controlled laboratory settings, and appropriate safety precautions should be taken.

ANone: The provided research focuses on the pharmacological characterization of RU 24969 and does not discuss specific drug delivery or targeting strategies. Developing such strategies for this compound would require further research to optimize its formulation and delivery for particular therapeutic applications.

ANone: The research papers do not specifically mention biomarkers related to RU 24969 efficacy or adverse effects. The focus is primarily on understanding its mechanism of action and pharmacological profile. Biomarker research would require further investigations to identify specific indicators of its activity or potential toxicological responses.

ANone: The research papers do not provide information on the environmental impact or degradation pathways of RU 24969. Assessing its environmental fate and potential ecotoxicological effects would require dedicated studies focusing on its persistence, bioaccumulation, and degradation products.

ANone: RU 24969 was first synthesized and pharmacologically characterized in the 1980s. Since then, it has become a valuable tool for researchers investigating the role of 5-HT1B receptors in various physiological and behavioral processes. Major milestones in its research history include:

- Early pharmacological characterization: Establishing its activity at 5-HT1B and 5-HT1A receptors and demonstrating its effects on various physiological parameters (blood pressure, heart rate, prolactin secretion) and behavioral responses (locomotion, drug discrimination).

- SAR studies: Identifying structural modifications that influence its potency and selectivity for different 5-HT receptor subtypes, paving the way for the development of more selective 5-HT1B ligands.

- Investigation of its role in complex behaviors: Uncovering its involvement in the modulation of locomotor activity, the reinforcing effects of cocaine, and other behavioral responses, shedding light on the functional significance of 5-HT1B receptors in the brain.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanoic acid, 2-[[[5-[4-[(dimethylamino)sulfonyl]phenyl]-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy]-4-hydroxy-](/img/structure/B1680086.png)

![1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone](/img/structure/B1680104.png)

![4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,4-diazabicyclo[3.2.2]nonane](/img/structure/B1680105.png)